![molecular formula C18H11NO3 B10845596 7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845596.png)

7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

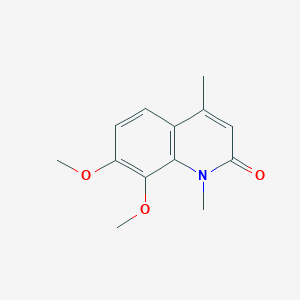

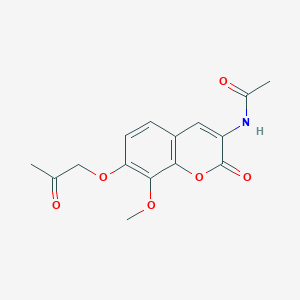

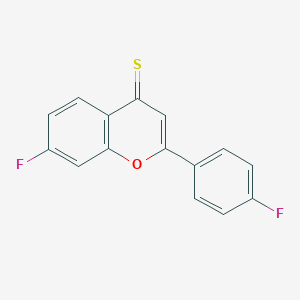

7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol is a complex organic compound that belongs to the class of chromenoquinolines. This compound is characterized by its unique structure, which includes a chromene ring fused with a quinoline ring, and an ethynyl group at the 7th position. The presence of hydroxyl groups at the 3rd and 9th positions adds to its chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Ethynyl-6H-chromeno[4,3-b]chinolin-3,9-diol kann auf verschiedenen Wegen erfolgen. Ein effizienter Ansatz beinhaltet die Triflsäureanhydrid/2-Fluorpyridin (Tf2O/2-F-Pyr)-geförderte Domino-intramolekulare Cycloadditionsreaktionen von Salicylsäure-abgeleiteten N-Phenyl-ortho-propynyloxybenzamiden unter milden, metallfreien Bedingungen . Diese Methode ist skalierbar und kompatibel mit einem breiten Spektrum an Substraten, die Halogene, Trifluormethyl und elektronenschiebende Gruppen tragen.

Eine weitere Methode beinhaltet die Verwendung eines Zirkonium-basierten Metall-organischen Gerüsts (MOF) als Katalysator für die Eintopf-Dreikomponenten-Kondensationsreaktion von 4-Hydroxycumarin, 1-Naphthylamin und aromatischen Aldehyden unter lösemittelfreien Bedingungen bei 110 °C . Dieser Ansatz bietet eine hohe Atomeffizienz und kurze Reaktionszeiten.

Industrielle Produktionsverfahren

Die industrielle Produktion von 7-Ethynyl-6H-chromeno[4,3-b]chinolin-3,9-diol kann die oben genannten Synthesewege im größeren Maßstab umfassen. Die Verwendung von metallfreien Bedingungen und effizienten Katalysatoren wie Zirkonium-basierten MOFs kann aufgrund ihrer Kosteneffizienz und Umweltfreundlichkeit für die Großproduktion vorteilhaft sein.

Analyse Chemischer Reaktionen

Reaktionstypen

7-Ethynyl-6H-chromeno[4,3-b]chinolin-3,9-diol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Chinone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Dihydroderivate zu bilden.

Substitution: Die Ethynylgruppe kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen mit der Ethynylgruppe reagieren.

Hauptprodukte

Oxidation: Chinone und verwandte Derivate.

Reduktion: Dihydrochromenoquinoline.

Substitution: Verschiedene substituierte Chromenoquinoline, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

7-Ethynyl-6H-chromeno[4,3-b]chinolin-3,9-diol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Medizin: Zeigt ein Potenzial als selektiver Östrogenrezeptor-Beta (ERβ)-Ligand mit hoher Bindungsaffinität.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen optischen und elektronischen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Ethynyl-6H-chromeno[4,3-b]chinolin-3,9-diol beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Östrogenrezeptoren. Als selektiver ERβ-Ligand bindet er an den Rezeptor und moduliert seine Aktivität, was zu verschiedenen biologischen Effekten führt . Die Fähigkeit der Verbindung, als fluoreszierende Sonde zu wirken, wird auf ihre einzigartigen strukturellen Merkmale zurückgeführt, die es ihr ermöglichen, mit bestimmten biologischen Komponenten zu interagieren und unter bestimmten Bedingungen Fluoreszenz zu emittieren .

Wirkmechanismus

The mechanism of action of 7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol involves its interaction with molecular targets such as estrogen receptors. As a selective ERβ ligand, it binds to the receptor and modulates its activity, leading to various biological effects . The compound’s ability to act as a fluorescent probe is attributed to its unique structural features, which allow it to interact with specific biological components and emit fluorescence under certain conditions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

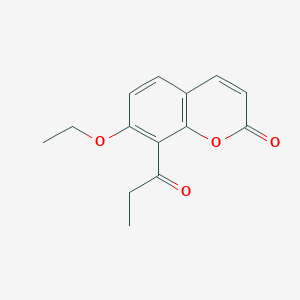

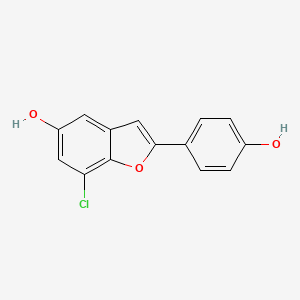

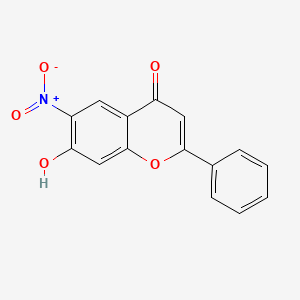

6H-Chromeno[4,3-b]chinolin: Eine Stammverbindung mit ähnlichen strukturellen Merkmalen, jedoch ohne die Ethynyl- und Hydroxylgruppen.

6-Phenyl-6H-chromeno[4,3-b]chinolin: Ein Derivat mit einer Phenylgruppe in der 6. Position.

6H-Chromeno[4,3-b]chinolin-6-one: Verbindungen mit einer Ketongruppe in der 6. Position.

Einzigartigkeit

7-Ethynyl-6H-chromeno[4,3-b]chinolin-3,9-diol ist aufgrund des Vorhandenseins der Ethynylgruppe in der 7. Position und der Hydroxylgruppen in der 3. und 9. Position einzigartig. Diese funktionellen Gruppen tragen zu seiner besonderen chemischen Reaktivität und biologischen Aktivität bei, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C18H11NO3 |

|---|---|

Molekulargewicht |

289.3 g/mol |

IUPAC-Name |

7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol |

InChI |

InChI=1S/C18H11NO3/c1-2-12-14-7-10(20)4-6-16(14)19-18-13-5-3-11(21)8-17(13)22-9-15(12)18/h1,3-8,20-21H,9H2 |

InChI-Schlüssel |

NFDYBNVVFHAKIV-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=C2COC3=C(C2=NC4=C1C=C(C=C4)O)C=CC(=C3)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

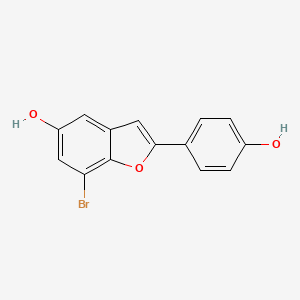

![7-bromo-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845541.png)

![7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845575.png)

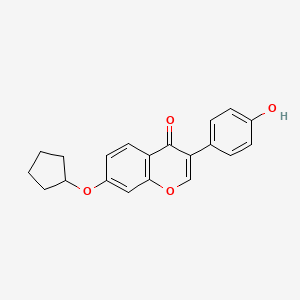

![7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845593.png)